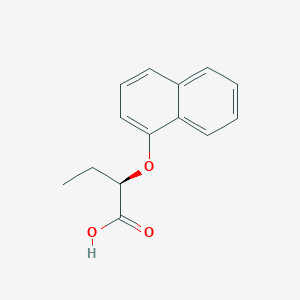

(R)-2-(Naphthalen-1-yloxy)butanoic acid

Description

Significance of Molecular Chirality in Biological and Chemical Systems

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that makes it non-superimposable on its mirror image. quora.comardena.com These two mirror-image forms are known as enantiomers. studysmarter.co.uklongdom.org While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can differ dramatically within a chiral setting, such as the highly specific biological systems of living organisms. ardena.comstudysmarter.co.uk

The significance of chirality is paramount in biology, as most essential biomolecules, including amino acids, carbohydrates, and nucleic acids like DNA, are chiral. numberanalytics.comyoutube.com For instance, DNA is composed of chiral nucleotides arranged in a right-handed double helix, and proteins are formed from L-amino acids, where this specific "handedness" is crucial for their proper three-dimensional folding and function. youtube.com Enzymes, which are biological catalysts, are also chiral and exhibit high stereospecificity, often interacting with only one enantiomer of a substrate. studysmarter.co.ukyoutube.comnumberanalytics.com The wrong enantiomer may not bind to the enzyme's active site, or it could act as an inhibitor. youtube.com This molecular recognition is fundamental to processes like signal transduction and metabolic pathways. numberanalytics.com

The influence of chirality extends to chemical reactivity, where the spatial arrangement of functional groups can affect the accessibility of reaction sites. numberanalytics.com Chiral catalysts, for example, can be used to selectively produce a specific enantiomer of a product, a process known as asymmetric synthesis. numberanalytics.com

Importance of Enantiopurity in Academic Research and Development

Enantiopurity, or the measure of the excess of one enantiomer over the other in a sample, is a critical factor in academic and industrial research, particularly in drug development. ardena.com The synthesis of chiral molecules often yields a racemic mixture, which is a 50:50 mixture of both enantiomers. ardena.com However, the two enantiomers of a chiral drug can have vastly different pharmacological or toxicological effects. ardena.com One enantiomer might provide a desired therapeutic effect, while the other could be inactive or, in some cases, harmful. studysmarter.co.ukyoutube.com

A stark historical example is the thalidomide (B1683933) tragedy, where one enantiomer was effective against morning sickness while the other caused severe birth defects. youtube.com This highlighted the critical need to develop and market enantiopure compounds. youtube.com Consequently, regulatory bodies in many countries now consider enantiomers as separate chemical entities, often requiring separate testing and approval, which can increase development costs and time. longdom.org

Technological advancements have made the large-scale production of single enantiomers more feasible through methods like asymmetric synthesis, chiral crystallization, and chiral separation (e.g., chromatography or enzymatic resolution). ardena.comlongdom.org Achieving high enantiopurity is essential for ensuring the safety and efficacy of pharmaceuticals and for developing advanced materials with specific properties. longdom.org Research indicates that while most chiral compounds tend to crystallize as racemic mixtures, a significant percentage can be isolated as pure enantiomers under specific equilibrium or non-equilibrium conditions. nih.govacs.org

Overview of Naphthalene-Containing Carboxylic Acids in Synthetic and Biological Contexts

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in synthetic and medicinal chemistry. When incorporated into carboxylic acids, it can enhance the metabolic stability and pharmacological activity of the molecule compared to simpler benzene (B151609) rings. nih.gov Naphthalene-containing compounds are found in many biologically active natural products and have been investigated for a range of therapeutic properties, including anti-inflammatory, antibacterial, and antifungal activities. nih.gov

In the realm of drug discovery, naphthalene derivatives have been developed as potent inhibitors of various enzymes and proteins. nih.gov For example, research into profen analogues, a class of non-steroidal anti-inflammatory drugs, has led to the development of related chiral butanoic acids. One such study identified (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a close analogue of the subject compound, as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. nih.govvanderbilt.edu This highlights the potential for this class of compounds to act as highly specific therapeutic agents. nih.gov

Furthermore, the naphthalene moiety is utilized in the synthesis of advanced materials and as a building block in complex organic reactions. acs.orgwikipedia.org For instance, 1-Naphthaleneacetic acid is used as a reagent in the synthesis of other complex molecules. medchemexpress.comresearchgate.net The chemical properties of the naphthalene ring system make it a valuable component in creating diverse molecular architectures with potential applications in materials science and cancer research. nih.govnih.gov

The subject of this article, (R)-2-(Naphthalen-1-yloxy)butanoic acid , fits squarely within this chemical class, possessing both a chiral center and a naphthalene group, making it a compound of interest for further research and development.

Data Tables

Table 1: Properties of Chirality

| Feature | Description |

|---|---|

| Definition | A property of a molecule that is non-superimposable on its mirror image. ardena.comnumberanalytics.com |

| Isomers | The two mirror-image forms are called enantiomers. longdom.org |

| Biological Role | Most biological molecules (amino acids, sugars) are chiral, and biological systems often interact with only one enantiomer. numberanalytics.comyoutube.com |

| Reactivity | Chirality can influence chemical reactivity by affecting the orientation of functional groups. numberanalytics.com |

Table 2: Methods for Obtaining Enantiopure Compounds

| Method | Description |

|---|---|

| Asymmetric Synthesis | A chemical reaction that converts an achiral starting material into a predominantly single enantiomer. ardena.comoup.com |

| Chiral Crystallization | Separation technique where a single enantiomer is selectively crystallized from a racemic mixture. ardena.com This can involve forming diastereomeric salts or exploiting conglomerate formation. ardena.com |

| Chiral Separation | Methods like chromatography or enzymatic resolution are used to separate a mixture of enantiomers. longdom.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid |

| 1,4-naphthoquinone |

| 1-Naphthaleneacetic acid |

| Butanoic acid |

| Dextromethorphan |

| Glycine ethyl ester hydrochloride |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| Ropivacaine |

| Thalidomide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2R)-2-naphthalen-1-yloxybutanoic acid |

InChI |

InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16)/t12-/m1/s1 |

InChI Key |

XSGCTWMYGZDHFS-GFCCVEGCSA-N |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Stereoselective Synthesis Approaches for R 2 Naphthalen 1 Yloxy Butanoic Acid

Principles of Asymmetric Synthesis for Chiral α-Substituted Carboxylic Acids

Asymmetric synthesis aims to convert an achiral starting material into a chiral product, resulting in unequal amounts of stereoisomers. uwindsor.ca Chiral carboxylic acids with a stereogenic center at the α-position are crucial components of many natural products and pharmaceuticals. rsc.org The development of efficient methods for their synthesis is therefore a significant area of chemical research. rsc.org

Key strategies in asymmetric synthesis can be broadly categorized:

Substrate-Controlled Methods : These rely on an existing chiral center within the substrate molecule to direct the stereochemical outcome of a reaction. uwindsor.ca

Auxiliary-Controlled Methods : An achiral substrate is temporarily joined to a chiral auxiliary. This auxiliary group directs the subsequent stereoselective reaction and is then removed to yield the chiral product. du.ac.in This approach is often practical because it can be applied to a wide range of substrates with a predictable stereochemical outcome. williams.edu

Reagent-Controlled Methods : A chiral reagent is used to directly convert an achiral substrate into a chiral product. du.ac.in

Catalyst-Controlled Methods : A small amount of a chiral catalyst is used to produce a large amount of a chiral product. This is a highly desirable approach due to its efficiency and atom economy. uwindsor.ca These catalytic methods can be further divided into organocatalysis and transition metal catalysis. rsc.org

For α-substituted carboxylic acids, a common approach involves the generation of a chiral enolate or its equivalent, which then reacts with an electrophile. The stereoselectivity is controlled by the chiral environment created by the auxiliary, reagent, or catalyst, which forces the electrophile to attack one face of the enolate preferentially. du.ac.in

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-based methods are a robust and frequently employed strategy in asymmetric synthesis. williams.edu The auxiliary, an enantiomerically pure compound, is covalently attached to the substrate. It imparts facial bias to a prochiral center, directing the approach of a reagent to create a new stereocenter with high diastereoselectivity. du.ac.inwikipedia.org Following the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org

Application of Chiral Sulfinamides

Chiral sulfinyl compounds, including sulfinamides, are valuable as versatile chiral auxiliaries in asymmetric synthesis. acs.org Chiral sulfinamides can be prepared from enantioenriched sulfinamides and used to synthesize other chiral molecules. nih.gov In the context of creating chiral carboxylic acids, a sulfinamide can be used as a chiral template. For instance, Evans's oxazolidinones can be used to prepare diastereomeric mixtures of sulfinamides that are often crystalline and can be separated by chromatography. wiley-vch.de Subsequent nucleophilic displacement with organometallic reagents allows for the synthesis of chiral sulfoxides, releasing the auxiliary. wiley-vch.de A related strategy involves the direct conversion of carboxylic acids into sulfinamides, which serve as valuable synthetic intermediates. acs.org

The general utility of chiral sulfinamides as auxiliaries is well-established for the synthesis of chiral amines and other sulfur-containing functional groups. wikipedia.org While direct application to the alkylation of 2-(naphthalen-1-yloxy)acetic acid using a sulfinamide auxiliary is not extensively documented in the provided results, the principle involves attaching the chiral sulfinamide, performing a diastereoselective α-alkylation, and then removing the auxiliary.

Table 1: Examples of Chiral Sulfinyl Auxiliaries and Their Applications

| Chiral Auxiliary Type | Application | Reference |

|---|---|---|

| tert-Butanesulfinamide | Synthesis of chiral amines | wikipedia.org |

| (S)-N-Propanoylprolinol | Asymmetric α-substitution of carboxylic acids | du.ac.in |

Auxiliary-Controlled Diastereoselective Reactions

Auxiliary-controlled diastereoselective reactions are a cornerstone of asymmetric synthesis, with Evans' oxazolidinone auxiliaries being a prominent example. williams.eduwikipedia.org These auxiliaries are typically attached to a carboxylic acid substrate via an acylation reaction. williams.edu The resulting N-acyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. williams.edu This results in a highly diastereoselective alkylation. williams.edu Finally, the auxiliary is cleaved, often by hydrolysis, to yield the enantiomerically enriched carboxylic acid. williams.edu

This well-established methodology has been successfully applied to the synthesis of a wide variety of chiral carboxylic acids. du.ac.inwilliams.edu For the synthesis of (R)-2-(naphthalen-1-yloxy)butanoic acid, the strategy would involve the acylation of a suitable chiral oxazolidinone with 2-(naphthalen-1-yloxy)acetyl chloride, followed by diastereoselective ethylation and subsequent hydrolytic removal of the auxiliary.

Table 2: Common Chiral Auxiliaries for Diastereoselective Reactions

| Auxiliary | Typical Reaction | Key Feature | References |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms rigid chelated enolate, high diastereoselectivity | williams.eduwikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | High asymmetric induction | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Forms self-chelated enolates, high diastereoselectivity | wikipedia.org |

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis represents a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries. uwindsor.carsc.org These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic Approaches (e.g., Proline-based systems)

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net The amino acid L-proline and its derivatives are among the most successful organocatalysts, particularly for reactions involving carbonyl compounds. researchgate.nettcichemicals.com Proline catalysis often proceeds through the formation of a chiral enamine or iminium ion intermediate. researchgate.netnih.gov

In the context of synthesizing α-substituted carboxylic acids, a proline-catalyzed approach could involve the asymmetric α-functionalization of an aldehyde, which is then oxidized to the corresponding carboxylic acid. For example, proline can catalyze the asymmetric Michael addition of aldehydes to nitroalkenes or the formal α-alkylation of aldehydes. tcichemicals.comnih.gov A landmark application is the proline-catalyzed direct asymmetric aldol reaction, which demonstrates the formation of a C-C bond at the α-position of a carbonyl compound with high enantioselectivity. semanticscholar.org This enamine-based activation strategy is a viable, though indirect, route to access precursors for chiral acids like this compound.

Chiral Metal Complex-Catalyzed Transformations

Transition metal catalysis is a dominant force in modern synthetic chemistry, and the use of chiral ligands allows for a vast range of enantioselective transformations. rsc.org The ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov

For the synthesis of α-aryloxy carboxylic acids, relevant transformations include asymmetric C-H activation/arylation or catalytic asymmetric coupling reactions. For instance, palladium-catalyzed enantioselective C-H activation has been used for the desymmetrization of prochiral substrates to create α-chiral centers. nih.gov Similarly, rhodium(I) complexes with chiral diene ligands have been shown to catalyze the asymmetric migratory insertion of carbene intermediates, which can be applied to the synthesis of molecules with quaternary carbon centers. nih.gov Chiral oxovanadium(IV) complexes have been employed as catalysts for the enantioselective oxidative coupling of 2-naphthols, demonstrating the ability of metal complexes to control chirality in naphthalene-containing systems. ntu.edu.tw A plausible route to this compound could involve the asymmetric coupling of 1-naphthol (B170400) with a chiral butanoic acid derivative or an equivalent, catalyzed by a suitable chiral metal complex.

Table 3: Examples of Chiral Metal Complex-Catalyzed Reactions

| Metal/Ligand System | Reaction Type | Application | References |

|---|---|---|---|

| Palladium / Chiral Ligand | C-H Arylation/Alkenylation | Kinetic resolution, Desymmetrization | nih.govresearchgate.net |

| Rhodium / Chiral Diene | Carbene Migratory Insertion | Synthesis of quaternary carbon centers | nih.gov |

| Copper / pybox | Mukaiyama Aldol Reaction | Enantioselective C-C bond formation | researchgate.net |

Enantioselective Alkylation and Related Stereocontrolled Reactions

The introduction of the chiral center at the C-2 position of the butanoic acid moiety is a critical step in the synthesis of the target molecule. Enantioselective alkylation strategies have been developed to control the stereochemistry of this transformation, primarily through the use of chiral auxiliaries and phase-transfer catalysis.

A common approach involves the O-alkylation of 1-naphthol with a chiral electrophile or the alkylation of a 1-naphthoxy derivative with an achiral reagent in the presence of a chiral catalyst. The use of chiral auxiliaries temporarily attached to the carboxylic acid functionality can effectively direct the approach of the alkylating agent, leading to a diastereoselective reaction. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

While specific data for the synthesis of this compound using chiral auxiliaries is not extensively reported in publicly available literature, the general principles can be illustrated by the well-established use of Evans oxazolidinone auxiliaries in asymmetric alkylations. williams.edu In a typical sequence, the chiral auxiliary is acylated with butanoyl chloride, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which shields one face of the enolate. williams.edu

Table 1: Illustrative Example of Chiral Auxiliary-Mediated Alkylation (General)

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >95:5 | williams.edu |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | williams.edu |

Note: This table provides a general illustration of the effectiveness of chiral auxiliaries in asymmetric alkylation and does not represent the specific synthesis of this compound.

Phase-transfer catalysis (PTC) offers another powerful tool for enantioselective alkylation. In this methodology, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The chiral environment created by the catalyst-substrate complex directs the alkylation to proceed enantioselectively. nih.gov

The asymmetric synthesis of α-aryloxyalkanoic acids via phase-transfer catalytic O-alkylation of phenols has been a subject of study. This approach would involve the reaction of 1-naphthol with a 2-halobutanoate ester in a biphasic system in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the naphthoxide, which then reacts with the ester to yield the desired product with high enantioselectivity.

One-Pot Asymmetric Synthesis Methodologies

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, are highly desirable from an efficiency and sustainability perspective. The development of one-pot asymmetric methodologies for the synthesis of this compound would represent a significant advancement.

A potential one-pot approach could involve the in-situ generation of a chiral catalyst that promotes the asymmetric O-alkylation of 1-naphthol. For instance, a chiral ligand and a metal salt could be combined to form a chiral Lewis acid catalyst that activates a suitable butanoyl-containing electrophile for enantioselective reaction with 1-naphthol.

While specific, detailed one-pot procedures for the direct synthesis of this compound are not readily found in the surveyed literature, the principles of asymmetric cascade reactions hold promise for future developments. A chemoenzymatic one-pot strategy, for example, has been successfully developed for the synthesis of α-hydroxy half-esters, demonstrating the potential of combining different catalytic systems in a single pot to achieve high enantiopurity. acs.org In such a hypothetical scenario for our target molecule, a chemical catalyst could first effect the enantioselective alkylation, followed by the action of an enzyme to, for instance, hydrolyze an ester precursor to the final carboxylic acid without the need for intermediate workup and purification steps.

The continued exploration of novel chiral catalysts and the clever design of tandem and cascade reactions will undoubtedly pave the way for more efficient and elegant one-pot syntheses of this compound and other valuable chiral molecules.

Chiral Resolution Strategies for Enantiomers of 2 Naphthalen 1 Yloxy Butanoic Acid

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic carboxylic acids is through their conversion into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral base. wikipedia.orglibretexts.org These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation. libretexts.orgucl.ac.uk

The success of diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. For acidic compounds like 2-(naphthalen-1-yloxy)butanoic acid, enantiomerically pure chiral amines are the reagents of choice. nih.govlibretexts.org The reaction involves a simple acid-base neutralization to form a pair of diastereomeric salts:

(R)-2-(naphthalen-1-yloxy)butanoic acid + (R)-amine → (R,R)-diastereomeric salt

(S)-2-(naphthalen-1-yloxy)butanoic acid + (R)-amine → (S,R)-diastereomeric salt

Commonly used chiral amines include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as 1-phenylethylamine. libretexts.orglibretexts.org The selection is often empirical, requiring screening of several resolving agents to find one that yields well-defined crystals and a significant solubility difference between the two diastereomers. wikipedia.org For instance, in the resolution of the structurally similar 2-methoxy-2-(1-naphthyl)propanoic acid, (R)-1-phenylethylamine has been used effectively to form diastereomeric salts, suggesting its potential applicability for 2-(naphthalen-1-yloxy)butanoic acid. rsc.org

Table 1: Examples of Chiral Amines Used as Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Common Applications |

| (R)-1-Phenylethylamine | Synthetic Amine | Resolution of various chiral acids, including arylpropanoic acids. wikipedia.orgrsc.org |

| Brucine | Natural Alkaloid | Widely used for a broad range of acidic racemates. libretexts.org |

| Quinine | Natural Alkaloid | Effective for resolving chiral acids through diastereomeric salt formation. libretexts.orglibretexts.org |

| (1R,2S)-Ephedrine | Natural Alkaloid | Used in the resolution of carboxylic acids. |

| (R)-2-Amino-1-butanol | Synthetic Amine | A simpler synthetic resolving agent. libretexts.org |

The cornerstone of this resolution method is the difference in solubility between the two diastereomeric salts in a given solvent system. nih.gov One diastereomer is typically less soluble and will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. wikipedia.org This process, known as fractional crystallization, can be optimized by careful selection of the solvent and control of temperature. nih.gov

The process generally involves dissolving the racemic acid and the chiral resolving agent in a suitable heated solvent. Upon cooling, the less soluble diastereomeric salt precipitates. This solid can be isolated by filtration. To achieve high enantiomeric purity, several recrystallization steps may be necessary. libretexts.org The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material. The resolution is considered complete when subsequent recrystallizations no longer change the optical rotation value.

Once a diastereomeric salt has been isolated and purified to the desired degree, the enantiopurally enriched carboxylic acid must be recovered. This is accomplished by breaking the ionic bond between the acid and the amine resolving agent. libretexts.org The purified diastereomeric salt is typically treated with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate ion to regenerate the free carboxylic acid and converts the chiral amine into its corresponding ammonium (B1175870) salt. libretexts.org

(R,R)-diastereomeric salt + HCl → this compound + (R)-amine·HCl

Alternatively, treatment with a strong base (e.g., sodium hydroxide) can be used to deprotonate the amine salt, followed by extraction. libretexts.org The liberated enantiopure acid can then be extracted from the aqueous solution using an organic solvent and purified further if necessary. The chiral resolving agent can often be recovered from the aqueous layer and reused, making the process more economical.

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative to classical resolution, providing both analytical and preparative means of separating enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is one of the most versatile and widely used methods for enantiomer separation. nih.gov The technique employs a column packed with a CSP. When the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation.

For 2-aryloxycarboxylic acids, polysaccharide-based CSPs have proven to be particularly effective. researchgate.net Research on the closely related 2-(1-naphthyloxy)propionic acid has demonstrated that Chiralcel OD-H and Chiralpak AD columns can achieve excellent separation, yielding enantiomers with an enantiomeric excess greater than 99% under normal-phase conditions. researchgate.net These CSPs consist of cellulose or amylose derivatives coated on a silica gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Table 2: HPLC Conditions for Separation of a Related Naphthalene-Based Carboxylic Acid

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Result |

| 2-(1-Naphthyloxy)propionic acid | Chiralpak AD | Normal-phase (e.g., n-hexane/2-propanol/trifluoroacetic acid) | Baseline separation of (R) and (S) enantiomers. researchgate.net |

| 2-(1-Naphthyloxy)propionic acid | Chiralcel OD-H | Normal-phase (e.g., n-hexane/2-propanol/trifluoroacetic acid) | Successful isolation of enantiomers with >99% ee. researchgate.net |

Gas chromatography (GC) can also be used for chiral separations, particularly for analytes that are volatile or can be made volatile through derivatization. Carboxylic acids like 2-(naphthalen-1-yloxy)butanoic acid are generally not volatile enough for direct GC analysis and must first be converted into a more volatile derivative, such as a methyl or ethyl ester.

The derivatized racemate is then injected into a GC equipped with a chiral capillary column. These columns contain a CSP, often based on cyclodextrin derivatives. As the vaporized derivatives travel through the column, they interact differently with the chiral phase, leading to different retention times and thus separation. While a powerful analytical tool for determining enantiomeric purity, the scalability of GC for preparative separation is more limited compared to HPLC.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and higher efficiency. researchgate.netchromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol, allows for high flow rates and rapid analysis times. chromatographyonline.comwindows.net

For the enantioseparation of acidic compounds such as 2-(naphthalen-1-yloxy)butanoic acid and its analogs, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. nih.govafmps.be These CSPs, typically derivatives of cellulose or amylose, provide the necessary chiral environment to differentiate between the enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Table 1: Representative SFC Conditions for Chiral Separation of Profen Analogs

| Parameter | Condition | Purpose |

| Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides the chiral recognition environment necessary for separation. |

| Mobile Phase | Supercritical CO₂ with Methanol (e.g., 80:20 v/v) | CO₂ acts as the main carrier fluid, while methanol modifies polarity and improves peak shape. chromatographyonline.com |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, leading to faster analysis. nih.gov |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state, ensuring optimal chromatographic performance. |

| Temperature | 40 °C | Influences solubility and interaction kinetics, optimized for best resolution. afmps.be |

The application of SFC is particularly advantageous for preparative scale separations, where large quantities of a single enantiomer are required. americanpharmaceuticalreview.com The ease of removing the CO₂ from the collected fractions simplifies product isolation and reduces the environmental impact compared to normal-phase HPLC. waters.comnih.gov

Kinetic Resolution Principles

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. scielo.br This technique is particularly effective when one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer or the product formed from the faster-reacting one. A maximum yield of 50% for a single enantiomer is the theoretical limit for a standard kinetic resolution process. scielo.br

Enzymatic kinetic resolution is a prominent application of this principle, with lipases being the most commonly used biocatalysts for resolving racemic acids and alcohols. nih.govnih.gov For profen analogs like 2-(naphthalen-1-yloxy)butanoic acid, lipases catalyze the enantioselective esterification of the carboxylic acid group. nih.govresearchgate.net In a typical process, the racemic acid is reacted with an alcohol in a non-aqueous solvent. The lipase, such as Candida antarctica lipase B (CALB) or Candida rugosa lipase (CRL), will selectively catalyze the esterification of one enantiomer (e.g., the S-enantiomer) at a much higher rate than the other. nih.govnih.gov

This results in a mixture containing the unreacted (R)-acid and the newly formed (S)-ester. These two compounds, being a carboxylic acid and an ester, have different chemical properties and can be easily separated by standard chemical techniques like extraction or chromatography. The success of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the product. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E). nih.gov

Table 2: Example of Lipase-Catalyzed Kinetic Resolution of Racemic Ketoprofen (a Profen Analog)

| Parameter | Details | Reference |

| Enzyme | Candida rugosa lipase | A commonly used lipase for the resolution of profens. |

| Substrate | Racemic Ketoprofen | A structural analog of the target compound. |

| Reactant | 1-Butanol | Serves as the acyl acceptor in the esterification reaction. |

| Solvent | Isooctane | A non-polar organic solvent suitable for lipase activity. |

| Temperature | 40 °C | Optimal temperature for maintaining enzyme activity and reaction rate. |

| Reaction Time | 48 hours | Duration to achieve significant conversion. |

| Result | High conversion with excellent enantioselectivity for (S)-ketoprofen. | nih.gov |

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. scielo.br In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer product. nih.govsemanticscholar.org

Assessment of Enantiomeric Excess and Purity

For 2-aryloxycarboxylic acids, polysaccharide-based CSPs, such as Chiralcel OD-H (cellulose-based) and Chiralpak AD (amylose-based), have demonstrated excellent separation capabilities under normal-phase conditions. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution of acidic analytes.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

A study on the HPLC separation of 2-(1-naphthyloxy)propionic acid, a close structural analog, successfully achieved baseline separation of the (R) and (S) enantiomers, allowing for the isolation of enantiomers with an enantiomeric excess greater than 99%. researchgate.net

Table 3: HPLC Conditions for Enantiomeric Purity Analysis of 2-(1-Naphthyloxy)propionic Acid

| Parameter | Condition | Reference |

| Stationary Phase | Chiralcel OD-H | A cellulose-based CSP effective for separating aryloxycarboxylic acids. |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v) | Normal-phase conditions providing good selectivity. TFA improves peak symmetry for the acidic analyte. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Naphthalene (B1677914) moiety provides strong UV absorbance for sensitive detection. |

| Result | Baseline separation of (R) and (S) enantiomers, enabling accurate ee determination. | researchgate.net |

Method validation is essential to ensure that the analytical method is accurate, precise, linear, and robust for its intended purpose of quantifying the enantiomeric purity. researchgate.netsemanticscholar.orgnih.gov This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and linearity over the expected concentration range of the minor enantiomer.

Advanced Spectroscopic and Analytical Characterization of R 2 Naphthalen 1 Yloxy Butanoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of molecular bonds, a unique "fingerprint" spectrum is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For (R)-2-(Naphthalen-1-yloxy)butanoic acid, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

Expected FT-IR Spectral Features:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the naphthalene (B1677914) ring would likely appear as a series of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the butanoic acid chain would be observed as strong bands just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected in the region of 1725-1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching of the ether linkage and the carboxylic acid would likely produce strong bands in the 1300-1000 cm⁻¹ region.

C=C Stretch (Aromatic): The carbon-carbon double bond stretching vibrations of the naphthalene ring would typically appear as a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100-3000 | Medium, Sharp | Aromatic C-H stretch |

| ~2980-2850 | Strong | Aliphatic C-H stretch |

| ~1710 | Very Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1580, 1500 | Medium to Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ether) |

| ~1220 | Strong | C-O stretch (Carboxylic Acid) |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected FT-Raman Spectral Features:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring are expected to produce strong and sharp bands in the Raman spectrum, which are often weak in the IR spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

C=O Stretching: The carbonyl stretch would also be present, though typically weaker than in the IR spectrum.

A hypothetical data table for the expected FT-Raman peaks is provided below.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretch |

| ~2940 | Strong | Aliphatic C-H stretch |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1380 | Strong | Aromatic ring breathing mode |

| ~1020 | Medium | Aromatic ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectral Features:

Naphthalene Protons: The seven protons on the naphthalene ring would appear as a complex series of multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on their position on the ring.

Methine Proton (CH): The proton on the chiral center (C2 of the butanoic acid chain) would likely appear as a multiplet, due to coupling with the adjacent methylene protons. Its chemical shift would be influenced by the adjacent oxygen and carbonyl group.

Methylene Protons (CH₂): The two protons of the ethyl group would be diastereotopic due to the adjacent chiral center, potentially leading to a complex multiplet.

Methyl Protons (CH₃): The three protons of the terminal methyl group would likely appear as a triplet, coupling with the adjacent methylene protons.

Carboxylic Acid Proton (OH): The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | -COOH |

| ~8.2 - 7.2 | m | 7H | Naphthalene-H |

| ~4.8 | t | 1H | -O-CH- |

| ~2.1 | m | 2H | -CH₂- |

| ~1.1 | t | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon of the carboxylic acid carbonyl group would be the most downfield signal, typically in the range of δ 170-180 ppm.

Naphthalene Carbons: The ten carbons of the naphthalene ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen atom would be the most downfield of these.

Methine Carbon (CH): The chiral carbon atom attached to the oxygen would appear in the range of δ 70-80 ppm.

Methylene Carbon (CH₂): The methylene carbon of the ethyl group would be expected around δ 25-35 ppm.

Methyl Carbon (CH₃): The terminal methyl carbon would be the most upfield signal, typically around δ 10-15 ppm.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~155-110 | Naphthalene-C |

| ~75 | -O-CH- |

| ~28 | -CH₂- |

| ~12 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecule. HMBC shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be used to:

Confirm the connection between the naphthalene ring and the butanoic acid chain through the ether linkage by observing correlations between the naphthalene protons and the ether-linked carbon, and vice versa.

Verify the positions of substituents on the naphthalene ring.

Without experimental data, a specific HMBC correlation table cannot be generated. However, key expected correlations would include those between the methine proton (-O-CH-) and the carbonyl carbon, as well as with the carbons of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₄H₁₄O₃, corresponding to a monoisotopic mass of approximately 230.0943 Da. In electron ionization (EI) mass spectrometry, the compound undergoes ionization to form a molecular ion ([M]⁺•), which then fragments in a predictable manner, providing valuable structural information.

The fragmentation pattern is influenced by the different functional groups present in the molecule: the naphthalene ring, the ether linkage, and the butanoic acid side chain. Aromatic systems like naphthalene tend to produce a strong molecular ion peak due to their stability libretexts.org. The carboxylic acid group can undergo characteristic fragmentations, such as the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45) libretexts.org. Cleavage of the C-C bonds within the butanoic acid chain is also a common fragmentation pathway libretexts.orgdocbrown.info.

Key fragmentation pathways for this compound would likely include:

α-cleavage adjacent to the ether oxygen, leading to the formation of a stable naphthyloxy cation or fragments from the butanoic acid chain.

Cleavage of the ether bond , resulting in a naphthalen-1-ol ion (m/z 144) or a related radical cation.

Loss of the butanoic acid side chain through various cleavages. For instance, cleavage of the bond between the ether oxygen and the chiral carbon would generate a prominent naphthalen-1-olate ion (m/z 143).

Fragmentation of the butanoic acid moiety , including the loss of an ethyl radical (•CH₂CH₃, M-29) or a propyl group. A McLafferty rearrangement could lead to a characteristic neutral loss.

Decarboxylation , the loss of CO₂ (44 Da), from the molecular ion or subsequent fragment ions.

A summary of plausible key fragments and their corresponding mass-to-charge ratios (m/z) is presented in the table below.

| m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₄H₁₄O₃]⁺• | Molecular Ion ([M]⁺•) |

| 185 | [C₁₂H₁₃O]⁺ | Loss of •COOH (M-45) |

| 144 | [C₁₀H₈O]⁺• | Naphthalen-1-ol radical cation from cleavage and rearrangement |

| 143 | [C₁₀H₇O]⁺ | Naphthyloxy cation from cleavage of the O-C bond of the side chain |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation |

| 87 | [C₄H₇O₂]⁺ | 2-oxy-butanoic acid fragment cation |

| 71 | [C₄H₇O]⁺ | Fragment from butanoic acid chain (loss of oxygen) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule uobabylon.edu.iq. For this compound, the dominant chromophore responsible for its UV absorption is the naphthalene ring system.

The UV spectrum of compounds containing a naphthalene moiety is characterized by several absorption bands corresponding to π → π* transitions. The presence of the alkyloxy substituent (the butanoic acid chain via an ether linkage) acts as an auxochrome, which can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted naphthalene.

Based on data for structurally similar compounds like 2-naphthoic acid, which exhibits absorption maxima at 236 nm, 280 nm, and 334 nm, similar absorption bands can be expected for this compound sielc.comnist.gov. The high-intensity ¹Bₑ transition is typically observed at shorter wavelengths, around 220-230 nm, while the lower intensity ¹Lₐ and ¹Lₑ bands appear at longer wavelengths nih.gov. The exact position (λₘₐₓ) and molar absorptivity (ε) of these bands are dependent on the solvent used, as solvent polarity can influence the electronic energy levels uobabylon.edu.iq.

The expected UV-Vis absorption data is summarized in the table below.

| Approximate λₘₐₓ (nm) | Associated Electronic Transition | Expected Intensity |

|---|---|---|

| ~225-235 | ¹Bₑ | High |

| ~280-290 | ¹Lₐ | Medium |

| ~320-335 | ¹Lₑ | Low |

Chiroptical Methods for Absolute Configuration Determination (e.g., CD Measurements, Advanced Marfey’s Method)

Determining the absolute configuration of a chiral center is critical, and chiroptical methods provide the necessary experimental data.

Circular Dichroism (CD) Measurements

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The naphthalene chromophore in this compound is particularly well-suited for CD analysis because its electronic transitions are sensitive to the chiral environment nih.gov. The spatial relationship between the chiral center and the naphthalene ring induces Cotton effects—positive or negative bands in the CD spectrum—that correspond to the UV-Vis absorption bands.

The sign and intensity of these Cotton effects can be empirically correlated or compared with theoretical predictions (e.g., from ab initio calculations) to unambiguously assign the absolute configuration nih.gov. For α-aryloxypropanoic acids, a similar class of compounds, vibrational circular dichroism (VCD) has been successfully used to determine the absolute configuration by comparing experimental spectra with density functional theory (DFT) predictions nih.gov. A similar approach using electronic CD would be highly effective for this compound.

Advanced Marfey’s Method

Marfey's method is a powerful technique for determining the absolute configuration of chiral compounds, particularly primary and secondary amines like amino acids researchgate.netmdpi.com. The method involves the derivatization of the chiral analyte with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), to form a pair of diastereomers nih.govresearchgate.net. These diastereomers possess different physicochemical properties and can be separated by standard reversed-phase high-performance liquid chromatography (HPLC) nih.govresearchgate.net.

The "Advanced Marfey's Method" typically employs modern analytical platforms like LC-MS/MS for the separation and sensitive detection of the resulting diastereomers nih.govnih.gov. Different variants of the reagent, such as those containing leucine (FDLA) or other amino acids, can be used to optimize the chromatographic separation researchgate.net.

While Marfey's reagent itself reacts with amines, the principle can be adapted for carboxylic acids. This would typically involve a two-step process:

Activation of the carboxylic acid group of this compound.

Reaction with a chiral amine of known configuration to form a pair of diastereomeric amides.

Alternatively, a chiral derivatizing agent that directly reacts with carboxylic acids could be employed. By comparing the retention time of the derivative of the unknown compound with the derivatives of authentic R- and S-standards, the absolute configuration can be unequivocally assigned. The elution order of the diastereomers is consistent and predictable, providing a reliable basis for the stereochemical assignment.

Computational Chemistry and Theoretical Modeling of R 2 Naphthalen 1 Yloxy Butanoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For (R)-2-(Naphthalen-1-yloxy)butanoic acid, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. These calculations are crucial for understanding the molecule's stability and how it will interact with other molecules. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for the accuracy of the results.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical model. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the electronic structure and reactivity of this compound.

These calculations can be used to determine the molecule's wavefunction, from which various properties can be derived. While computationally more demanding than DFT, ab initio methods can offer a more rigorous understanding of the molecule's electronic behavior, which is essential for predicting its reactivity in chemical reactions.

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy : Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups. For this compound, characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether and carboxylic acid, and the aromatic C-H and C=C vibrations of the naphthalene (B1677914) ring would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values are often correlated with experimental spectra to aid in signal assignment. For this molecule, distinct signals for the protons and carbons of the naphthalene ring, the butanoic acid chain, and the chiral center would be expected.

A hypothetical comparison of theoretical and experimental spectroscopic data might be presented as follows:

| Functional Group | Theoretical IR Frequency (cm-1) | Experimental IR Frequency (cm-1) |

| O-H stretch (Carboxylic Acid) | 3450 | 3400-2400 (broad) |

| C=O stretch (Carboxylic Acid) | 1720 | 1710 |

| C-O stretch (Ether) | 1250 | 1245 |

| Atom | Theoretical 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175.0 | 174.5 |

| C (Chiral Center) | 75.0 | 74.2 |

Note: The values in these tables are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, exploring their conformational space and stability. An MD simulation of this compound would reveal how the butanoic acid side chain moves and rotates relative to the rigid naphthalene ring system.

Key findings from such a simulation would include:

Conformational Analysis : Identification of the most stable conformers (low-energy states) of the molecule. This would involve analyzing the dihedral angles of the rotatable bonds in the butanoic acid chain.

Hydrogen Bonding : In the presence of a solvent like water or in the solid state, MD simulations could predict the formation and dynamics of intermolecular hydrogen bonds involving the carboxylic acid group.

Structure Activity Relationship Sar Studies of R 2 Naphthalen 1 Yloxy Butanoic Acid and Its Analogues

Principles of SAR Investigation and Molecular Design

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing essential insights into the correlation between a molecule's structure and its biological activity. The core principle of SAR is that the biological effect of a compound is a direct function of its chemical structure. By systematically modifying a lead compound, such as (R)-2-(naphthalen-1-yloxy)butanoic acid, and observing the resulting changes in activity, researchers can identify key structural motifs and functional groups, known as pharmacophores, that are crucial for interaction with a biological target.

The process of SAR investigation typically involves:

Identification of a Lead Compound: A molecule, like this compound, that demonstrates a desired biological effect is chosen as the starting point.

Systematic Molecular Modification: Analogs of the lead compound are synthesized by altering specific parts of the molecule. This can include changes to the scaffold, the addition or removal of functional groups, and modification of stereochemical centers.

Biological Evaluation: The synthesized analogs are then tested to determine their biological activity.

Analysis and Iteration: The relationship between the structural changes and the observed activity is analyzed to build a predictive model. This understanding guides the design of the next generation of compounds with potentially improved properties.

Modern SAR studies are often complemented by computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of virtual compounds and to visualize potential binding interactions with target proteins.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers of a chiral molecule.

For many 2-arylpropionic and 2-aryloxypropionic acids, it is common for one enantiomer to be significantly more active than the other. This is often because only one enantiomer can achieve the optimal orientation to bind effectively to the active site of a target protein. The inactive or less active enantiomer may not bind at all or may bind in a non-productive manner.

A pertinent example can be seen in the study of naproxen and its analogues. Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), has the (S)-configuration. However, in a study investigating inhibitors of aldo-keto reductase 1C3 (AKR1C3), a series of naproxen analogues were examined. It was found that for 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) and the corresponding butanoic acid analogue, the (R)-enantiomers showed distinct activity profiles. Specifically, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was identified as a potent and selective inhibitor of AKR1C3, while its (S)-enantiomer was significantly less active against this target. This highlights that the stereochemical configuration at the chiral center of the butanoic acid side chain is a key determinant of biological activity.

Table 1: Stereoselectivity of Naproxen Analogues as AKR1C3 Inhibitors

| Compound | Stereochemistry | Target | IC₅₀ (µM) |

|---|---|---|---|

| 2-(6-methoxynaphthalen-2-yl)propanoic acid | R | AKR1C3 | >100 |

| 2-(6-methoxynaphthalen-2-yl)propanoic acid | S (Naproxen) | AKR1C3 | 25 |

| 2-(6-methoxynaphthalen-2-yl)butanoic acid | R | AKR1C3 | 0.23 |

This table illustrates the profound impact of stereochemistry on the inhibitory activity against a specific biological target.

Systematic Structural Modifications and Their Functional Consequences

To elucidate the SAR of this compound, systematic modifications of its different structural components are necessary. These modifications can be broadly categorized into changes on the naphthalene (B1677914) ring and alterations to the butanoic acid side chain.

SAR studies on various naphthalene-based compounds have shown that:

Substitution Position: The position of the linkage to the butanoic acid moiety (1-oxy vs. 2-oxy) can alter the orientation of the molecule in a binding site, leading to different activity profiles.

Electron-donating and Electron-withdrawing Groups: The introduction of substituents such as methoxy (-OCH₃), chloro (-Cl), or nitro (-NO₂) groups can modulate the electron density of the aromatic system. libretexts.org These changes can affect the molecule's interaction with the target and its metabolic stability. For instance, in a series of naphthalene-chalcone hybrids, different substitutions on the naphthalene ring led to varying levels of anticancer and antimicrobial activity. nih.gov

Steric Bulk: The size and shape of substituents can influence binding affinity. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it due to steric clashes.

The butanoic acid side chain contains several key features that can be modified to probe their importance for biological activity: the carboxylic acid group, the chiral center, and the length of the alkyl chain.

Carboxylic Acid Group: The carboxylate group is often crucial for activity, as it can form ionic bonds or hydrogen bonds with key residues in a target's active site.

Alkyl Chain Length: The length of the alkyl chain can impact the compound's lipophilicity and its ability to position the crucial functional groups correctly for interaction with the target. In a study of naproxen analogues as AKR1C3 inhibitors, extending the methyl group of naproxen to an ethyl group to form the butanoic acid derivative had a dramatic effect on potency. nih.gov As shown in Table 1, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was a much more potent inhibitor of AKR1C3 than (R)-2-(6-methoxynaphthalen-2-yl)propanoic acid. This suggests that the longer alkyl chain in the butanoic acid derivative allows for a more favorable interaction with the enzyme's active site. Studies on other classes of compounds have also shown that alkyl chain length can significantly influence biological activity, with an optimal length often observed. nih.govcaymanchem.comnih.gov

Table 2: Effect of Side Chain Alteration on AKR1C3 Inhibition

| Compound | Side Chain | Stereochemistry | IC₅₀ (µM) |

|---|---|---|---|

| 2-(6-methoxynaphthalen-2-yl)propanoic acid | Propanoic acid | R | >100 |

This table demonstrates that a subtle change in the alkyl side chain length can lead to a significant increase in potency.

Comparative Analysis with Structurally Related Butanoic Acid Derivatives and Naphthyl Compounds

To better understand the SAR of this compound, it is useful to compare its activity with that of structurally related compounds. This includes other butanoic acid derivatives and various naphthyl compounds.

Butanoic Acid Derivatives: A wide range of butanoic acid derivatives have been synthesized and evaluated for various biological activities. biointerfaceresearch.com For example, a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids were found to have antiproliferative activity against cancer cells. The nature of the aryl group in these compounds significantly influenced their potency. This highlights the importance of the aromatic moiety attached to the butanoic acid chain.

Isosteric Replacements and Their Influence on Potency and Selectivity

Isosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties. nih.gov This can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties.

For this compound, several isosteric replacements could be considered:

Carboxylic Acid Isosteres: The carboxylic acid group is a key functional group that is often involved in target binding. However, it can also contribute to poor oral bioavailability and rapid metabolism. Common isosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.com Replacing the carboxylic acid in this compound with one of these groups could potentially modulate its acidity and lipophilicity, leading to altered biological activity and pharmacokinetic profiles.

Ether Linkage Isosteres: The ether oxygen linking the naphthalene ring to the butanoic acid side chain could be replaced with other groups such as a sulfur atom (thioether), a methylene group, or an amine. Such modifications would alter the geometry and electronic nature of the linker, which could in turn affect the compound's conformation and binding affinity.

Naphthalene Ring Isosteres: The naphthalene ring could be replaced with other bicyclic aromatic or heteroaromatic systems, such as quinoline, indole, or benzofuran. This would significantly alter the shape and electronic properties of the molecule and could lead to compounds with different selectivity profiles.

The successful application of isosteric replacement requires a careful consideration of the role of the original functional group in the interaction with the biological target.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological interaction mechanisms of the chemical compound This compound .

Detailed research findings on its putative molecular targets from in vitro studies, specific mechanisms of enzyme inhibition (competitive, non-competitive, uncompetitive, or irreversible), and its ligand-receptor binding affinity as determined by molecular docking or binding studies are not available in the public domain.

The provided outline requests a thorough analysis of these specific biological interactions. However, without primary or secondary research data on this compound, it is not possible to generate an accurate and scientifically sound article that adheres to the requested structure and content.

Research is available for structurally related compounds, such as other naphthalene derivatives, but the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. Therefore, the requested article cannot be generated at this time.

Biological Interaction Mechanisms of R 2 Naphthalen 1 Yloxy Butanoic Acid

Synthesis and Academic Exploration of Chemically Modified Analogues and Derivatives of R 2 Naphthalen 1 Yloxy Butanoic Acid

Strategies for Rational Derivatization

Rational derivatization is a targeted approach in medicinal chemistry where a lead compound, or scaffold, is systematically modified to enhance desired properties such as potency, selectivity, or pharmacokinetic profile. The concept of a "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them fertile ground for drug discovery. The derivatization of (R)-2-(Naphthalen-1-yloxy)butanoic acid is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological effects.

The core structure of this compound presents three primary regions for chemical modification:

The Naphthalene (B1677914) Ring: This large, aromatic portion of the molecule can be substituted at various positions. Introducing electron-donating or electron-withdrawing groups, or extending the aromatic system, can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The Butanoic Acid Side Chain: The length and branching of the alkyl chain can be altered. For instance, replacing the ethyl group at the chiral center with other alkyl groups (e.g., methyl, propyl) can probe the size and shape of a target's binding pocket.

The Carboxylic Acid Group: This functional group is a key site for modification. It can be converted into esters, amides, or other bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability.

These targeted modifications allow researchers to fine-tune the molecule's characteristics to optimize its performance for a specific application.

Synthesis of Naphthalene-Butanoic Acid Derivatives with Diverse Substituents

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. A common approach to forming the core ether linkage is the Williamson ether synthesis, which involves the reaction of 1-naphthol (B170400) with an appropriate chiral ester of 2-halobutanoic acid (e.g., ethyl (R)-2-bromobutanoate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Academic research has explored a variety of analogues where the core scaffold is modified. For example, in the pursuit of potent and selective enzyme inhibitors, researchers have synthesized related compounds where substituents are placed on the naphthalene ring or the side chain is altered. Another derivatization strategy involves replacing the ether oxygen with other linking groups, such as a sulfonylamino moiety, to create compounds with different geometric and electronic properties.

Below is a table of representative naphthalene-butanoic acid derivatives and analogues that have been explored in academic research, highlighting the diversity of substituents.

| Compound Name | Core Structure Modification | Purpose/Context of Study |

| (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | Isomeric naphthalene core (2-yl instead of 1-yl), addition of a methoxy group. | Development of potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors. |

| (2S)-3-Methyl-2-[(naphthalen-1-ylsulfonyl)amino]-butanoic acid | Replacement of the ether linkage with a sulfonylamino group; modification of the butanoic acid chain. | Synthesis and crystallographic analysis of novel sulfonamide derivatives. |

| 4-(Naphthalen-1-yloxy)butanoic acid | Isomer with the ether linkage at position 4 of the butanoic acid chain. | Investigated as a chemical intermediate and for its own distinct properties. |

This table is interactive and can be sorted by column.

Chemical Reactivity of this compound as a Synthetic Intermediate

The chemical reactivity of this compound is dominated by its carboxylic acid functional group. This group makes the compound an excellent synthetic intermediate for creating a wide range of derivatives, particularly esters and amides.

Esterification: The carboxylic acid can be readily converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This reaction is fundamental for creating prodrugs, modifying solubility, or attaching the molecule to other chemical entities.

Amidation: Reaction of the carboxylic acid with an amine, typically in the presence of a peptide coupling agent (such as DCC or HATU), yields an amide. This transformation is crucial for building larger molecules, preparing peptide conjugates, or introducing functionalities that can participate in specific hydrogen bonding interactions.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This creates a new branching point for further chemical elaboration.

Ring Substitution: While the naphthalene ring is generally stable, it can undergo electrophilic aromatic substitution reactions under specific conditions, allowing for the introduction of substituents like nitro or halogen groups, further diversifying the available analogues.

These reactions demonstrate the versatility of the title compound as a building block for more complex molecules.

Design and Synthesis of Compound Libraries for Research Screening

In modern drug discovery, generating large collections of related compounds, known as compound libraries, for high-throughput screening is a key strategy. The this compound structure is an ideal scaffold for the development of such libraries. lifechemicals.comrsc.org

The process, often referred to as "scaffold decoration," involves a combinatorial approach where a common core is reacted with a diverse set of building blocks. enamine.net For the title compound, a library synthesis strategy would involve:

Scaffold Preparation: Large-scale synthesis of the core this compound.

Parallel Synthesis: The scaffold is then distributed into an array of small reaction vessels (e.g., a 96-well plate).

Derivatization: A different building block is added to each well to react with the carboxylic acid group. For example, a diverse collection of amines could be used to generate a library of amides, or a set of alcohols could be used to create a library of esters.

This parallel synthesis approach allows for the rapid and efficient creation of hundreds or thousands of unique, but structurally related, compounds. enamine.netnih.gov These libraries can then be screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. The structural information from these hits can then inform the next round of rational design, leading to the optimization of lead compounds. lifechemicals.com

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of chiral molecules. Machine learning (ML) algorithms are increasingly being used to predict molecular properties, optimize reaction conditions, and design novel compounds with enhanced efficacy and specificity.

In Silico Catalyst Design: Researchers have successfully employed machine learning, combined with transition-state calculations, for the in silico design of chiral catalysts to improve enantioselectivity. riken.jp This data-driven approach can accelerate the discovery of optimal catalysts for the synthesis of (R)-2-(Naphthalen-1-yloxy)butanoic acid analogs, even with a limited number of training samples. riken.jp

Predictive Modeling: AI-driven systems can process vast amounts of data to predict the outcomes of chiral separations, thereby streamlining method development. For instance, ML models can identify the best separation conditions, such as solvent composition and temperature, to achieve higher resolution and selectivity for enantiomers.

Structure Elucidation: A significant challenge with complex chiral molecules is determining their precise spatial structure or absolute configuration. aihub.org A powerful machine learning approach that combines a genetic algorithm with hierarchical clustering analysis has been developed to improve the analysis of chiroptical spectra, leading to more reliable assignments of absolute configuration even for flexible molecules with multiple chiral centers. aihub.org

Inverse Design: AI-guided robotic systems can now perform the entire process of constructing, characterizing, and testing chiral materials. researchgate.net An inverse design model can be developed to predict the optimal structural and process parameters needed to achieve a specific, targeted chiroptical property, potentially leading to the creation of novel naphthalene (B1677914) derivatives with tailored functions. researchgate.net

Development of Novel Enantioselective Catalytic Systems for Complex Chiral Molecules

Enantioselective synthesis, which favors the formation of a specific enantiomer, is a cornerstone of modern chemistry and crucial for producing enantiomerically pure pharmaceuticals. wikipedia.org The development of more efficient and versatile catalytic systems is a primary goal for the synthesis of complex molecules like this compound.

Asymmetric Catalysis: The use of chiral catalysts is a highly effective method for a broad range of chemical transformations. wikipedia.org Future research will focus on designing new chiral metal catalysts, often made chiral through the use of chiral ligands, that are effective at low substrate-to-catalyst ratios, making them suitable for industrial-scale synthesis. wikipedia.orgacs.org Chiral ligands containing a 1,1'-binaphthyl moiety have been central to the evolution of enantioselective catalysis. acs.org

Organocatalysis: An emerging area is organocatalysis, which uses chiral organic molecules made of carbon, hydrogen, and other non-metals to catalyze reactions. wikipedia.org These catalysts are often derived from natural compounds, making them inexpensive and more environmentally friendly as they avoid the use of metals. wikipedia.org

Supramolecular Catalysis: A novel approach involves boosting the enantioselectivity of molecular catalysts by incorporating them into supramolecular metal-organic cages. chinesechemsoc.org This method has been shown to dramatically increase the enantiomeric excess of products by restricting the freedom of the catalyst within the cage's chiral cavity, thereby enhancing stereoselectivity due to steric hindrance and confinement effects. chinesechemsoc.org

Dynamic Kinetic Resolution (DKR): For transformations that start with racemic mixtures, DKR processes co-catalyzed by enzymes (like lipase) and metal catalysts (such as Ruthenium or Iron) are a practical way to obtain a single enantiomer with high conversion rates. encyclopedia.pub Expanding the scope of DKR to new substrates will be a key research direction. encyclopedia.pub

Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment

The accurate analysis of chiral compounds is essential in the pharmaceutical and chemical industries to ensure safety and efficacy, as different enantiomers can have vastly different biological activities. wikipedia.orgnih.gov Research continues to advance analytical techniques for better separation, identification, and quantification of enantiomers. acs.orgjiangnan.edu.cn

Chromatographic Methods: High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) remain the primary methods for chiral analysis. jiangnan.edu.cnresearchgate.net A major focus is the development of novel chiral stationary phases (CSPs) that offer improved separation capabilities. acs.orgjiangnan.edu.cn

Capillary Electrophoresis (CE): CE and its variant, capillary electrochromatography (CEC), are powerful techniques that offer high efficiency, rapid analysis times, and require only small sample volumes. nih.govjiangnan.edu.cn